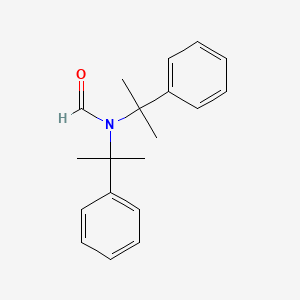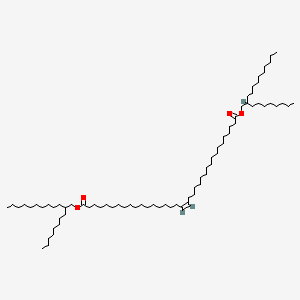
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a synthetic peptide composed of the amino acids glycine, serine, tyrosine, arginine, methionine, and leucine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Scientific Research Applications
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity, anti-inflammatory properties, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-OH: Similar structure but with a free carboxyl group at the C-terminus.
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: Variants with different amino acid sequences or chemical modifications.
Uniqueness
This compound: is unique due to its specific amino acid sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to similar peptides.
Properties
CAS No. |
137362-30-2 |
|---|---|
Molecular Formula |
C42H73N15O10S2 |
Molecular Weight |
1012.261 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C42H73N15O10S2/c1-23(2)19-30(34(44)61)56-36(63)27(8-6-16-50-42(47)48)52-37(64)28(13-17-68-3)55-38(65)29(14-18-69-4)54-35(62)26(7-5-15-49-41(45)46)53-39(66)31(20-24-9-11-25(59)12-10-24)57-40(67)32(22-58)51-33(60)21-43/h9-12,23,26-32,58-59H,5-8,13-22,43H2,1-4H3,(H2,44,61)(H,51,60)(H,52,64)(H,53,66)(H,54,62)(H,55,65)(H,56,63)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
OHOIEOXQKKDANY-YYGRSCHNSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590632.png)
![4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B590633.png)

![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)


